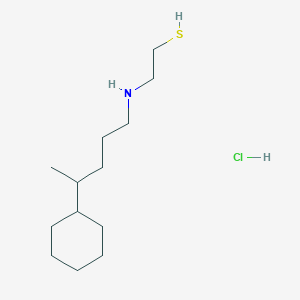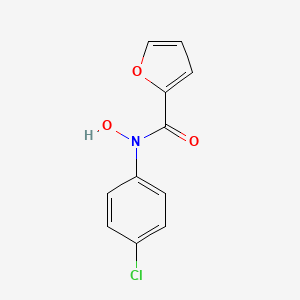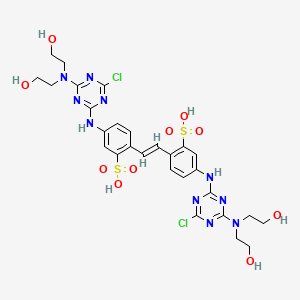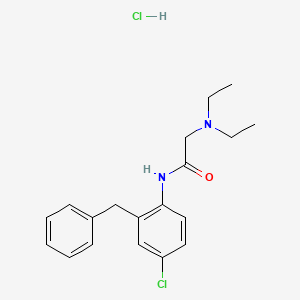![molecular formula C18H18NO6P B14664935 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione CAS No. 37173-10-7](/img/structure/B14664935.png)
1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring substituted with a bis(benzyloxy)phosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with bis(benzyloxy)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of phosphoryl oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.
Applications De Recherche Scientifique
1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring can also interact with biological membranes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-dione: A simpler analog without the bis(benzyloxy)phosphoryl group.
Bis(benzyloxy)phosphoryl derivatives: Compounds with similar phosphoryl groups but different core structures.
Uniqueness: 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the bis(benzyloxy)phosphoryl group, which imparts distinct chemical and biological properties not observed in simpler analogs.
Propriétés
Numéro CAS |
37173-10-7 |
|---|---|
Formule moléculaire |
C18H18NO6P |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
dibenzyl (2,5-dioxopyrrolidin-1-yl) phosphate |
InChI |
InChI=1S/C18H18NO6P/c20-17-11-12-18(21)19(17)25-26(22,23-13-15-7-3-1-4-8-15)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
YDLPKOISTSRKLG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)

![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)

![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)


